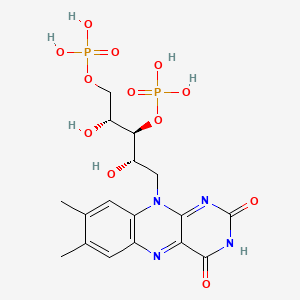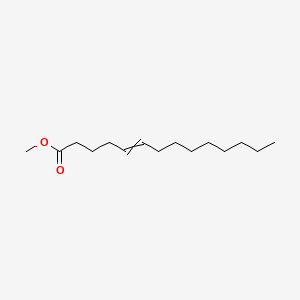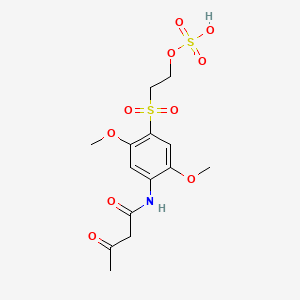
Riboflavin 3',5'-bisphosphate
Übersicht
Beschreibung
Riboflavin 3’,5’-bisphosphate is a drug product used in analytical, metabolism studies, and drug development . It is an impurity standard for HPLC and can be used as an API impurity or synthetic . It is a natural product that can be synthesized to obtain high purity .
Synthesis Analysis
The synthesis of Riboflavin 3’,5’-bisphosphate involves preparative anion-exchange chromatography .Molecular Structure Analysis
The Riboflavin 3’,5’-bisphosphate molecule contains a total of 59 bonds . There are 37 non-H bonds, 12 multiple bonds, 9 rotatable bonds, 6 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 amidine derivative, 1 imine (aliphatic), 1 tertiary amine (aromatic), 1 imide (-thio), and 6 hydroxyl groups .Chemical Reactions Analysis
Riboflavin 3’,5’-bisphosphate is involved in several chemical reactions. For instance, it undergoes hydrolysis and rearrangement reactions . At pH values below 2, the predominant reaction is the acid-catalyzed migration of the phosphate group . In the pH range between 3 and 7, the hydrolysis of FMN is the prevailing reaction with a rate maximum at about pH 4 .Physical And Chemical Properties Analysis
Riboflavin 3’,5’-bisphosphate is an orange-yellow crystal . It is soluble in water to a limited degree and insoluble in fat-solvents . It is heat-stable in neutral and acid media, but sensitive to light, unstable in alkaline solutions, stands ordinary cooking and canning .Wissenschaftliche Forschungsanwendungen
Biochemical and Biophysical Properties : Riboflavin 3',5'-bisphosphate has been studied for its interaction with apoflavodoxins from Megasphaera elsdenii and Desulfovibrio vulgaris. The biochemical and biophysical properties of these complexes, including dissociation constants, redox potentials, and spectroscopic properties, have been analyzed and compared with native proteins. These studies contribute to understanding the structural and functional aspects of riboflavin phosphates in biological systems (Vervoort et al., 1986).
Kinetic Studies : Riboflavin phosphates, including monophosphates and bisphosphates, have been subjected to kinetic studies to understand their hydrolysis and rearrangement reactions. These studies provide insights into the stability and reactivity of riboflavin derivatives under various pH conditions, contributing to the broader understanding of flavin chemistry (Nielsen et al., 1985).
Role in Vitamin B2 Biosynthesis : Research has detailed the biosynthesis of vitamin B2 (riboflavin), where riboflavin 3',5'-bisphosphate plays a role. The synthesis of riboflavin involves GTP and ribulose 5-phosphate, and understanding the mechanisms and structures involved in this process is crucial for developing potential antibacterial agents (Fischer & Bacher, 2008).
Enzymatic Phosphorylation : The enzymatic phosphorylation of riboflavin has been explored, which is essential for understanding how riboflavin-5'-phosphate, a vital coenzyme, is synthesized from riboflavin in biological systems. These studies shed light on the enzymes involved and their mechanisms (Kearney & Englard, 1951).
Plant Biosynthesis Pathway : The biosynthesis of vitamin B2 in plants has been studied, highlighting the role of riboflavin 3',5'-bisphosphate. This research provides insights into the similarity of riboflavin biosynthesis pathways between plants and eubacteria, contributing to our understanding of plant biochemistry (Fischer & Bacher, 2006).
High-Performance Liquid Chromatography Studies : Studies using high-performance liquid chromatography (HPLC) have been conducted to investigate phosphates of riboflavin and its analogs. This research has allowed for the separation and purification of riboflavin phosphates, which is essential for biochemical studies and industrial applications (Nielsen et al., 1983).
Thermodynamics and Kinetics of Binding : The binding of riboflavin and its phosphates by apoflavodoxins has been studied, providing insights into the thermodynamics and kinetics of these interactions. This research contributes to our understanding of flavoprotein function and stability (Pueyo et al., 1996).
Riboflavin Production by Microorganisms : Research on the production of vitamin B2 (riboflavin) by microorganisms highlights the use of biotechnology and metabolic engineering for increased riboflavin yield. This is significant for industrial applications and the development of nutritional supplements (Averianova et al., 2020).
Eigenschaften
IUPAC Name |
[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4-dihydroxy-5-phosphonooxypentan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(33-35(29,30)31)12(23)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNUFFDVQFYWGM-SCRDCRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Riboflavin 3',5'-diphosphate | |
CAS RN |
86108-26-1 | |
| Record name | Riboflavin 3',5'-bisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIBOFLAVIN 3',5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM6Z0AL536 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does riboflavin 3',5'-bisphosphate interact with apoflavodoxins compared to the native flavin mononucleotide (FMN)?
A1: Riboflavin 3',5'-bisphosphate binds to apoflavodoxins, albeit with some key differences compared to FMN. Research has shown that the additional 3'-phosphate group in riboflavin 3',5'-bisphosphate significantly impacts its binding affinity and kinetics. For instance, the dissociation constant (Kd) of the Megasphaera elsdenii apoflavodoxin complex with riboflavin 3',5'-bisphosphate is about 23 times higher than that with FMN, indicating weaker binding []. Additionally, the association rate constant for the Desulfovibrio vulgaris apoflavodoxin with riboflavin 3',5'-bisphosphate is 10 times faster compared to the Megasphaera elsdenii apoflavodoxin reaction []. Interestingly, the 3'-phosphate group of the bound riboflavin 3',5'-bisphosphate appears to be monoanionic or even neutral, unlike the dianionic state of the 5'-phosphate group, and resides close to or on the protein surface [].
Q2: Does the binding of riboflavin 3',5'-bisphosphate affect the redox potential of apoflavodoxins?
A2: Yes, the introduction of the 3'-phosphate group in riboflavin 3',5'-bisphosphate does influence the redox potential of apoflavodoxins, though to a lesser extent than initially anticipated []. While the redox potential of the oxidized/semiquinone transition remains similar to that observed with FMN, the semiquinone-hydroquinone transition exhibits a more negative redox potential by approximately 20 mV []. This suggests that the 3'-phosphate group, despite its protonation upon binding, still impacts the electron transfer properties of the flavin within the protein environment.
Q3: What insights have NMR studies provided about the binding of riboflavin 3',5'-bisphosphate to apoflavodoxins?
A3: Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the structural details of riboflavin 3',5'-bisphosphate binding to apoflavodoxins. 13C and 15N NMR analyses reveal that the interactions between the isoalloxazine ring of riboflavin 3',5'-bisphosphate and the protein are largely unaffected by the presence of the additional phosphate group []. This suggests that the binding pocket primarily interacts with the isoalloxazine moiety, while the phosphate groups might be involved in interactions with the protein surface or surrounding solvent. Furthermore, 31P NMR confirms the dianionic nature of the bound 5'-phosphate, mimicking FMN, and the distinct ionization state of the 3'-phosphate upon binding [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Butanone, 3-[(2-methylpropyl)amino]- (9CI)](/img/no-structure.png)
![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)






![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)